9-Oxohexadecanoic acid is a fatty acid derivative with the molecular formula and a molecular weight of 270.41 g/mol. It is characterized by the presence of a keto group at the ninth carbon position of the hexadecanoic acid chain, which is a saturated fatty acid commonly known as palmitic acid. This compound is part of a broader class of oxo fatty acids, which are fatty acids that contain one or more keto groups.
The structure of 9-Oxohexadecanoic acid can be represented as follows:
textO ||H3C-(CH2)6-C-COOH
This compound plays significant roles in various biochemical pathways and has garnered attention for its potential applications in both biological and industrial contexts.
These reactions highlight its versatility as a building block in organic synthesis.
Research indicates that 9-Oxohexadecanoic acid exhibits various biological activities. It has been implicated in lipid metabolism and may play a role in signaling pathways related to inflammation and cellular stress responses. Its structural similarity to other fatty acids allows it to interact with biological membranes and influence membrane fluidity and function.
Additionally, studies have shown that it may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
The synthesis of 9-Oxohexadecanoic acid can be achieved through several methods:
9-Oxohexadecanoic acid has potential applications across several fields:
Studies on the interactions of 9-Oxohexadecanoic acid with various biological targets have revealed its potential effects on metabolic pathways. It may influence lipid metabolism and cellular signaling pathways related to stress responses. Furthermore, its interactions with proteins involved in inflammation suggest that it could modulate inflammatory responses, warranting further investigation into its therapeutic potential .
Several compounds are structurally similar to 9-Oxohexadecanoic acid, including:
Compound Name | Structure Feature | Unique Properties |
---|---|---|
9-Oxohexadecanoic Acid | Keto at C9 | Potential anti-inflammatory and antimicrobial activity |
3-Oxohexadecanoic Acid | Keto at C3 | Intermediate in fatty acid biosynthesis |
14-Oxohexadecanoic Acid | Keto at C14 | Different metabolic pathway |
16-Methoxy-16-Oxohexadecanoic Acid | Methoxy & Keto at C16 | Modified solubility and reactivity |
These comparisons underline the unique positioning of 9-Oxohexadecanoic acid within the broader category of oxo fatty acids, highlighting its distinct biochemical roles and potential applications.
9-Oxohexadecanoic acid is a long-chain fatty acid characterized by the presence of a ketone functional group at the ninth carbon position of the hexadecanoic acid backbone [1]. The molecular formula of this compound is C16H30O3, with a molecular weight of 270.41 g/mol [2]. The structure consists of a sixteen-carbon chain with a carboxylic acid group at one end and a ketone group positioned at the ninth carbon from the carboxylic acid terminus [3].
The structural elucidation of 9-oxohexadecanoic acid reveals a linear arrangement of carbon atoms with sp3 hybridization except at the ketone carbon (C9) and the carboxylic carbon, which exhibit sp2 hybridization [1] [4]. The ketone group creates a planar geometry around the ninth carbon atom with bond angles of approximately 120°, introducing a rigid center in the otherwise flexible aliphatic chain [5].
The compound can be represented by the SMILES notation CCCCCCCC(=O)CCCCCCCC(=O)O, which clearly indicates the positions of the ketone and carboxylic acid functional groups [2]. The International Chemical Identifier (InChI) for 9-oxohexadecanoic acid is InChI=1S/C16H30O3/c1-2-3-4-6-9-12-15(17)13-10-7-5-8-11-14-16(18)19/h2-14H2,1H3,(H,18,19), providing a standardized representation of its chemical structure [1] [2].
Table 1: Molecular Characteristics of 9-Oxohexadecanoic Acid
Property | Value |
---|---|
Molecular Formula | C16H30O3 |
Molecular Weight | 270.41 g/mol |
IUPAC Name | 9-oxohexadecanoic acid |
CAS Number | 54527-30-9 |
SMILES Notation | CCCCCCCC(=O)CCCCCCCC(=O)O |
InChIKey | KHCDPAZLBSPVSE-UHFFFAOYSA-N |
The structural elucidation of 9-oxohexadecanoic acid has been accomplished through various analytical techniques, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry [3] [7]. These methods have confirmed the presence of both the ketone and carboxylic acid functional groups and established their positions within the carbon chain [1].
The position of the ketone group within the fatty acid chain significantly influences the physical and chemical properties of oxo-fatty acids [7] [10]. In 9-oxohexadecanoic acid, the ketone group is located at the ninth carbon position, creating a relatively balanced structure with seven carbons on one side and seven carbons plus the carboxylic acid group on the other side [1] [15].
Positional isomers of oxohexadecanoic acid differ in the location of the ketone group along the carbon chain [10]. These isomers include 4-oxohexadecanoic acid, 8-oxohexadecanoic acid, 10-oxohexadecanoic acid, 12-oxohexadecanoic acid, and 16-oxohexadecanoic acid, among others [7] [15]. Each positional isomer exhibits distinct physical and chemical properties due to the varying position of the ketone group [10].
The position of the ketone group affects several properties of the molecule, including polarity, water solubility, melting point, and reactivity [15]. For instance, when the ketone group is positioned closer to the carboxylic acid end (as in 4-oxohexadecanoic acid), the compound exhibits higher polarity and increased water solubility compared to isomers with the ketone group positioned further along the chain [7] [10].
Table 2: Positional Isomerism of the Ketone Group in Hexadecanoic Acid Derivatives
Position of Ketone | Structural Characteristic | Effect on Physical Properties | Conformational Impact |
---|---|---|---|
C4 | Ketone near carboxyl group | Higher polarity, increased water solubility | Potential for intramolecular interactions with carboxyl |
C8 | Ketone in first half of chain | Moderate polarity, balanced properties | Minimal intramolecular interactions |
C9 | Ketone at middle of chain | Optimal balance of hydrophilic/hydrophobic properties | Balanced chain flexibility on both sides |
C10 | Ketone slightly past middle of chain | Similar to C9 isomer with slight differences | Slightly asymmetric chain flexibility |
C12 | Ketone in second half of chain | Lower polarity, decreased water solubility | Asymmetric chain flexibility |
C16 | Terminal ketone (aldehyde) | Aldehyde chemistry, high reactivity | Terminal group with distinct reactivity |
The mid-chain position of the ketone group in 9-oxohexadecanoic acid provides an optimal balance of hydrophilic and hydrophobic properties, making it a compound of interest in various chemical and biochemical contexts [10] [15]. The positional isomerism of the ketone group also influences the conformational flexibility of the molecule, with the 9-oxo isomer exhibiting balanced chain flexibility on both sides of the ketone group [7] [15].
Spectroscopic analysis of 9-oxohexadecanoic acid provides valuable information about its structural features and conformational properties [11] [19]. Various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, have been employed to characterize this compound [17] [19].
Infrared spectroscopy of 9-oxohexadecanoic acid reveals characteristic absorption bands for the ketone and carboxylic acid functional groups [18]. The carbonyl stretching vibration of the ketone group appears at approximately 1700 cm⁻¹, while the carboxylic acid carbonyl stretching is observed in the range of 1690-1710 cm⁻¹ [18] [21]. The aliphatic carbon-hydrogen stretching vibrations are detected in the region of 2850-2950 cm⁻¹ [18].
In the proton NMR spectrum, the protons adjacent to the ketone group (at positions 8 and 10) exhibit signals at approximately 2.3-2.4 ppm, distinguishing them from other methylene protons in the chain [17] [20]. The carbon-13 NMR spectrum shows characteristic signals for the ketone carbonyl carbon at around 210 ppm and the carboxylic acid carbonyl carbon at approximately 180 ppm [19] [20].
Table 3: Spectroscopic Data of 9-Oxohexadecanoic Acid
Spectroscopic Method | Characteristic Value | Significance |
---|---|---|
IR Spectroscopy (Carbonyl region) | ~1700 cm⁻¹ | Ketone C=O stretching vibration |
IR Spectroscopy (Carboxyl region) | ~1690-1710 cm⁻¹ | Carboxylic acid C=O stretching |
IR Spectroscopy (C-H stretching) | 2850-2950 cm⁻¹ | Aliphatic C-H stretching vibrations |
¹H NMR (Ketone adjacent protons) | 2.3-2.4 ppm | Protons adjacent to ketone group |
¹³C NMR (Carbonyl carbon) | ~210 ppm | Ketone carbonyl carbon signal |
¹³C NMR (Carboxyl carbon) | ~180 ppm | Carboxylic acid carbonyl carbon |
Mass Spectrometry (M+) | m/z 270 | Molecular ion peak |
Conformational analysis of 9-oxohexadecanoic acid reveals important structural features that influence its physical and chemical properties [11] [19]. The ketone group introduces a rigid center in the otherwise flexible aliphatic chain, with the sp² hybridized carbon creating a planar geometry with 120° bond angles [11]. The carboxylic acid group also adopts a planar conformation and has the potential for hydrogen bonding interactions [19].
In the crystalline state, the alkyl chain of 9-oxohexadecanoic acid typically adopts an extended zigzag conformation, while in solution, the chain exhibits greater flexibility [11] [20]. The distance between the ketone and carboxylic acid functional groups in 9-oxohexadecanoic acid is sufficient to prevent significant intramolecular hydrogen bonding interactions [11]. In solution, the molecule generally adopts an extended conformation with minimal steric hindrance, which influences its physical properties and reactivity [19] [20].
Comparative analysis of 9-oxohexadecanoic acid with other C16 oxo-fatty acids and related compounds reveals important structural relationships and differences [7] [14]. These comparisons provide insights into how structural variations affect the physical and chemical properties of these compounds [5] [7].
9-Oxohexadecanoic acid (C16H30O3, MW: 270.41 g/mol) features a mid-chain ketone in a saturated C16 carbon chain [1] [2]. This can be compared with structurally related compounds such as 9-oxo-octadecanoic acid (C18H34O3, MW: 298.47 g/mol), which has an extended chain length that affects its physical properties, including melting point and solubility [4] [9].
Another related compound is 9-oxo-dodecanoic acid (C12H22O3, MW: 214.30 g/mol), which has a shorter carbon chain length that increases its water solubility compared to 9-oxohexadecanoic acid [5] [7]. The introduction of unsaturation, as in (7E)-9-oxohexadec-7-enoic acid and (10E)-9-oxohexadec-10-enoic acid (both C16H28O3, MW: 268.39 g/mol), creates additional structural variations that affect the conformational properties and reactivity of these compounds [7] [14].
Table 4: Comparative Structural Features Among C16 Oxo-Fatty Acids and Related Compounds
Oxo-Fatty Acid | Molecular Formula | Molecular Weight (g/mol) | Distinctive Structural Feature | Structural Significance |
---|---|---|---|---|
9-Oxohexadecanoic acid | C16H30O3 | 270.41 | Mid-chain ketone in saturated C16 chain | Reference C16 oxo-fatty acid |
9-Oxo-octadecanoic acid | C18H34O3 | 298.47 | Mid-chain ketone in saturated C18 chain | Extended chain length affects physical properties |
9-Oxo-dodecanoic acid | C12H22O3 | 214.30 | Mid-chain ketone in shorter C12 chain | Shorter chain length increases water solubility |
(7E)-9-oxohexadec-7-enoic acid | C16H28O3 | 268.39 | Ketone at C9 with C7-C8 double bond | Double bond proximity to ketone affects reactivity |
(10E)-9-oxohexadec-10-enoic acid | C16H28O3 | 268.39 | Ketone at C9 with C10-C11 double bond | Double bond position relative to ketone alters conformation |
The presence of unsaturation in compounds like (7E)-9-oxohexadec-7-enoic acid and (10E)-9-oxohexadec-10-enoic acid introduces additional conformational constraints and affects the overall shape and reactivity of these molecules [7] [14]. Research has shown that these unsaturated oxo-fatty acids exhibit different biological activities compared to their saturated counterparts, with potential implications for their roles in various biological systems [7] [14].
The introduction of ketone functionality into fatty acid chains represents a fundamental transformation in lipid chemistry, with multiple oxidative pathways capable of generating 9-oxohexadecanoic acid from palmitic acid precursors. Chemical oxidation methods primarily rely on the selective activation of carbon-hydrogen bonds at specific positions along the aliphatic backbone [1] [2]. The most direct approach involves the oxidative dehydrogenation of saturated fatty acids using mixed function oxidases, which catalyze the conversion of methylene groups to carbonyl functionalities through a two-electron oxidation process [3] [4].
Fatty acid desaturase-mediated pathways represent another significant route for ketogroup introduction. These enzymes, which contain diiron active sites reminiscent of methane monooxygenase, facilitate oxygen-dependent oxidative dehydrogenation reactions [5] [6]. The desaturase mechanism involves a kinetically complex two-step process: initial carbon-hydrogen activation producing a carbon-centered radical intermediate, followed by rapid deprotonation to yield the final oxidized product [6]. Studies have demonstrated that fatty acid desaturases are present and active in mature red blood cells, with their activity being sensitive to oxidant stress and metabolic conditions [7].
Cytochrome P450-dependent oxidation constitutes a major pathway for fatty acid modification, particularly through omega-hydroxylation reactions [8] [9]. These monooxygenases catalyze the addition of hydroxyl residues to fatty acid substrates according to the general reaction: RH + O₂ + NADPH + H⁺ → ROH + H₂O + NADP⁺ [8]. The cytochrome P450 omega hydroxylases, including members of the CYP4A, CYP4B, CYP4F, and CYP2U1 subfamilies, demonstrate significant activity toward saturated fatty acids, branched fatty acids, and unsaturated fatty acids [10].
The autoxidation pathway represents a non-enzymatic route for fatty acid oxidation, proceeding through radical chain mechanisms involving hydroperoxide formation [1]. This process typically involves three stages: initiation through radical formation, propagation via hydroperoxyl radical reactions, and termination through radical recombination [1]. While this pathway lacks the specificity of enzymatic oxidation, it can contribute to the formation of various oxygenated fatty acid derivatives under appropriate conditions.
Chain elongation methodologies for aliphatic compounds encompass both chemical and enzymatic approaches, with the latter being particularly relevant for biological synthesis of 9-oxohexadecanoic acid. Microsomal fatty acid elongation represents the predominant pathway for extending fatty acids beyond 12 carbons, utilizing a four-enzyme system that employs malonyl-CoA, NADPH, and fatty acyl-CoA as substrates [11]. The overall reaction involves condensation, reduction, dehydration, and final reduction steps, with the condensing enzyme determining both substrate specificity and elongation rate [11].
Fatty acid synthase complexes facilitate chain elongation through iterative cycles of two-carbon addition. In eukaryotic systems, Type I fatty acid synthase represents a large dimeric protein containing all enzymatic activities required for fatty acid synthesis [12]. The mechanism consumes acetyl-coenzyme A and seven malonyl-CoA molecules to produce palmitoyl-CoA through a series of condensation and reduction reactions [13]. Each elongation cycle involves the addition of malonyl-ACP to the growing fatty acid chain, followed by reduction of the ketone intermediate using NADPH [14].
The synthetic recursive "+1" pathway represents an engineered approach to carbon chain elongation, utilizing modified enzymes from leucine biosynthesis [15]. This pathway preferentially selects longer-chain substrates for catalysis and can recursively catalyze multiple elongation cycles. Quantum mechanical modeling has demonstrated that this system can extend carbon chains through favorable transition state energetics, making it suitable for producing various chain-length fatty acid derivatives [15].
Chemical chain elongation methods include the quantitative reactions described by Baumann and Mangold, involving the reaction of methanesulfonates with potassium cyanide followed by conversion of resulting nitriles to methyl esters [16]. These reactions proceed quantitatively without alteration of olefinic double bonds, making them suitable for selective chain extension of unsaturated fatty acid precursors [16].
Enzymatic oxidation pathways for palmitic acid derivatives operate through multiple mechanistic routes, with beta-oxidation representing the primary catabolic pathway in both prokaryotic and eukaryotic organisms [17] [18]. The process involves the concerted action of acyl-CoA dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and 3-ketoacyl-CoA thiolases to catalyze the cyclic release of acetyl-CoA units [17]. Palmitic acid metabolism generates approximately 129 ATP molecules through complete oxidation, with the process occurring primarily in mitochondria of eukaryotic cells [19] [20].
Acyl-CoA dehydrogenases catalyze the initial oxidation step in fatty acid beta-oxidation, removing two hydrogens between carbons 2 and 3 to form trans-enoyl-CoA intermediates [20]. This family of enzymes demonstrates chain-length specificity, with different isoforms handling short-chain, medium-chain, and long-chain fatty acid substrates [21]. The enzymatic mechanism involves flavin adenine dinucleotide as a cofactor, generating FADH₂ that subsequently feeds electrons into the respiratory chain [20].
Fatty acid amide hydrolase and related enzymes participate in the degradation of palmitic acid derivatives such as palmitoylethanolamide [22]. The primary degrading enzyme, fatty acid amide hydrolase, is located in the endoplasmic reticulum and catalyzes the hydrolysis of fatty acid amides to the corresponding fatty acids and amines [22]. A secondary enzyme, N-acylethanolamine-hydrolyzing acid amidase, demonstrates more specific activity toward palmitoylethanolamide and is located within lysosomes [22].
Alpha-ketoacid dehydrogenase complexes represent critical metabolic checkpoints that connect fatty acid metabolism to ATP production through oxidative decarboxylation reactions [23]. These multi-enzyme complexes catalyze the conversion of alpha-keto acids to acyl-CoA and NADH through a mechanism involving thiamine pyrophosphate, lipoic acid, coenzyme A, and NAD⁺ as cofactors [23]. The enzymatic process proceeds through decarboxylation, acyl transfer, and oxidation steps, ultimately generating reducing equivalents for ATP synthesis [23].
Cytochrome P450 monooxygenases constitute a diverse collection of enzymes that play pivotal roles in microbial fatty acid metabolism, catalyzing hydroxylation reactions on various endogenous and xenobiotic molecules [24]. These enzymes are particularly significant in alkane and fatty acid degradation pathways, with many organisms possessing multiple P450 systems displaying different activities and substrate specificities [24]. Cytochrome P450 168A1 from Pseudomonas aeruginosa exemplifies this diversity, functioning as a fatty acid hydroxylase that modifies saturated fatty acids including myristic, palmitic, and stearic acids at both omega-1 and omega-2 positions [25].
CYP52 family enzymes from Candida tropicalis demonstrate significant activity in fatty acid transformation [26]. CYP52A13 preferentially oxidizes oleic acid and other unsaturated acids to omega-hydroxy acids, while CYP52A17 efficiently converts shorter saturated fatty acids such as myristic acid [26]. These enzymes operate in conjunction with cytochrome P450 reductase to facilitate the initial omega-hydroxylation step in dicarboxylic acid formation, a process considered rate-limiting in the overall biotransformation [26].
Human cytochrome P450 omega hydroxylases include members of the CYP4A, CYP4B, CYP4F, and CYP2U1 subfamilies, which catalyze omega-hydroxylation of fatty acids as part of both catabolic and signaling pathways [10]. CYP4A11 demonstrates particular activity toward arachidonic acid and medium-chain fatty acids, while CYP4F2 and CYP4F3B show broader substrate specificity [27]. These enzymes are crucial for the formation and termination of biological effects of key eicosanoid metabolites in inflammation and cancer progression [27].
Substrate binding mechanisms in cytochrome P450 enzymes involve complex kinetic processes, including conformational-selection and induced-fit models [28]. Studies have demonstrated that P450 2C8 binds palmitic acid via conformational-selection, while P450 4A11 exhibits similar binding characteristics with lauric acid [28]. These binding mechanisms highlight the sophistication of substrate recognition in cytochrome P450-mediated fatty acid oxidation [28].
Omega-oxidation pathways represent alternative routes to beta-oxidation, occurring primarily in the smooth endoplasmic reticulum of liver and kidney cells [9] [29]. This process involves three sequential steps: hydroxylation of the omega carbon by cytochrome P450 enzymes, oxidation of the hydroxyl group to an aldehyde by alcohol dehydrogenase, and final oxidation to a carboxylic acid by aldehyde dehydrogenase [9]. The resulting dicarboxylic fatty acids can then undergo beta-oxidation from either end, ultimately producing metabolites that enter central metabolic pathways [9].